Cas no 2006113-82-0 (5-amino-1-(2-cyclobutylethyl)-4-methyl-1,2-dihydropyridin-2-one)

5-amino-1-(2-cyclobutylethyl)-4-methyl-1,2-dihydropyridin-2-one Chemical and Physical Properties
Names and Identifiers
-
- 5-amino-1-(2-cyclobutylethyl)-4-methyl-1,2-dihydropyridin-2-one
- 2006113-82-0
- EN300-1109706
-
- Inchi: 1S/C12H18N2O/c1-9-7-12(15)14(8-11(9)13)6-5-10-3-2-4-10/h7-8,10H,2-6,13H2,1H3
- InChI Key: XYCATNOEUNDXPQ-UHFFFAOYSA-N
- SMILES: O=C1C=C(C)C(=CN1CCC1CCC1)N
Computed Properties
- Exact Mass: 206.141913202g/mol
- Monoisotopic Mass: 206.141913202g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 327
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.3Ų
- XLogP3: 1.4
5-amino-1-(2-cyclobutylethyl)-4-methyl-1,2-dihydropyridin-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1109706-0.05g |
5-amino-1-(2-cyclobutylethyl)-4-methyl-1,2-dihydropyridin-2-one |
2006113-82-0 | 95% | 0.05g |
$888.0 | 2023-10-27 | |
Enamine | EN300-1109706-0.25g |
5-amino-1-(2-cyclobutylethyl)-4-methyl-1,2-dihydropyridin-2-one |
2006113-82-0 | 95% | 0.25g |
$972.0 | 2023-10-27 | |
Enamine | EN300-1109706-5.0g |
5-amino-1-(2-cyclobutylethyl)-4-methyl-1,2-dihydropyridin-2-one |
2006113-82-0 | 5g |
$4102.0 | 2023-05-27 | ||
Enamine | EN300-1109706-10.0g |
5-amino-1-(2-cyclobutylethyl)-4-methyl-1,2-dihydropyridin-2-one |
2006113-82-0 | 10g |
$6082.0 | 2023-05-27 | ||
Enamine | EN300-1109706-0.5g |
5-amino-1-(2-cyclobutylethyl)-4-methyl-1,2-dihydropyridin-2-one |
2006113-82-0 | 95% | 0.5g |
$1014.0 | 2023-10-27 | |
Enamine | EN300-1109706-0.1g |
5-amino-1-(2-cyclobutylethyl)-4-methyl-1,2-dihydropyridin-2-one |
2006113-82-0 | 95% | 0.1g |
$930.0 | 2023-10-27 | |
Enamine | EN300-1109706-10g |
5-amino-1-(2-cyclobutylethyl)-4-methyl-1,2-dihydropyridin-2-one |
2006113-82-0 | 95% | 10g |
$4545.0 | 2023-10-27 | |
Enamine | EN300-1109706-1g |
5-amino-1-(2-cyclobutylethyl)-4-methyl-1,2-dihydropyridin-2-one |
2006113-82-0 | 95% | 1g |
$1057.0 | 2023-10-27 | |
Enamine | EN300-1109706-1.0g |
5-amino-1-(2-cyclobutylethyl)-4-methyl-1,2-dihydropyridin-2-one |
2006113-82-0 | 1g |
$1414.0 | 2023-05-27 | ||
Enamine | EN300-1109706-2.5g |
5-amino-1-(2-cyclobutylethyl)-4-methyl-1,2-dihydropyridin-2-one |
2006113-82-0 | 95% | 2.5g |
$2071.0 | 2023-10-27 |
5-amino-1-(2-cyclobutylethyl)-4-methyl-1,2-dihydropyridin-2-one Related Literature
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Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476
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Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096
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Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050
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Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604
Additional information on 5-amino-1-(2-cyclobutylethyl)-4-methyl-1,2-dihydropyridin-2-one
Introduction to 5-amino-1-(2-cyclobutylethyl)-4-methyl-1,2-dihydropyridin-2-one (CAS No. 2006113-82-0)
The compound 5-amino-1-(2-cyclobutylethyl)-4-methyl-1,2-dihydropyridin-2-one (CAS No. 2006113-82-0) represents a significant advancement in the field of pharmaceutical chemistry, particularly in the design and synthesis of heterocyclic compounds with potential therapeutic applications. This molecule, characterized by its complex structural framework, has garnered attention due to its unique chemical properties and promising biological activities. The presence of multiple functional groups, including an amino group, a cyclobutyl ethyl side chain, and a dihydropyridine core, contributes to its versatility and makes it a subject of interest for further investigation.
In recent years, there has been a growing emphasis on the development of novel heterocyclic scaffolds that can serve as lead compounds for drug discovery. The dihydropyridine motif, in particular, is well-known for its role in various pharmacologically active agents, such as calcium channel blockers and antihypertensive drugs. The specific modification of 5-amino-1-(2-cyclobutylethyl)-4-methyl-1,2-dihydropyridin-2-one with a cyclobutyl ethyl group at the 1-position and a methyl group at the 4-position introduces unique steric and electronic properties that may influence its binding affinity and selectivity towards biological targets.
One of the most compelling aspects of this compound is its potential as a precursor in the synthesis of more complex molecules. The amino group at the 5-position provides a site for further functionalization, allowing chemists to explore modifications that could enhance its pharmacological profile. This flexibility is particularly valuable in medicinal chemistry, where the optimization of lead compounds often involves iterative modifications to improve potency, selectivity, and pharmacokinetic properties.
Recent studies have begun to explore the biological activity of 5-amino-1-(2-cyclobutylethyl)-4-methyl-1,2-dihydropyridin-2-one, with initial findings suggesting that it may exhibit properties relevant to inflammation and pain management. The dihydropyridine core is known to interact with various enzymes and receptors, and the substitution pattern in this compound may modulate these interactions in a way that could lead to novel therapeutic effects. For instance, the cyclobutyl ethyl group could influence the compound's solubility and metabolic stability, while the amino group may serve as a hydrogen bond acceptor or donor in protein-ligand interactions.
The synthesis of 5-amino-1-(2-cyclobutylethyl)-4-methyl-1,2-dihydropyridin-2-one presents an interesting challenge due to its complex structure. Traditional synthetic routes involving multi-step organic transformations have been employed to construct the dihydropyridine ring system and introduce the various substituents. Advances in catalytic methods and asymmetric synthesis have also made it possible to achieve higher levels of enantioselectivity in the preparation of such molecules, which is crucial for developing drugs with improved efficacy and reduced side effects.
In addition to its potential therapeutic applications, 5-amino-1-(2-cyclobutylethyl)-4-methyl-1,2-dihydropyridin-2-one has attracted interest from researchers studying computational chemistry and molecular modeling. The detailed understanding of its electronic structure and intermolecular interactions can provide insights into how small modifications at specific positions can significantly alter its biological activity. This information is invaluable for designing future generations of drugs that are more targeted and effective.
The future prospects for 5-amino-1-(2-cyclobutylethyl)-4-methyl-1,2-dihydropyridin-2-one are promising, with ongoing research aimed at elucidating its full pharmacological potential. Collaborative efforts between synthetic chemists and biologists will be essential in translating laboratory findings into clinical applications. As our understanding of molecular interactions continues to grow, compounds like this one are likely to play a critical role in addressing some of the most pressing challenges in modern medicine.
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